molecular formula C7H9N3O2 B6204224 methyl 5-(methylamino)pyrazine-2-carboxylate CAS No. 1698996-65-4

methyl 5-(methylamino)pyrazine-2-carboxylate

Cat. No.: B6204224
CAS No.: 1698996-65-4
M. Wt: 167.2
InChI Key:
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Description

Methyl 5-(methylamino)pyrazine-2-carboxylate: is an organic compound with the molecular formula C7H9N3O2. It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-(methylamino)pyrazine-2-carboxylate can be synthesized through the esterification of 5-methylpyrazine-2-carboxylic acid with methanol in the presence of a strong acid like sulfuric acid. The reaction is typically carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(methylamino)pyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinecarboxylic acids, while reduction can produce various amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 5-(methylamino)pyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

  • 5-Methyl-2-pyrazinecarboxylic acid
  • 3-Amino-2-pyrazinecarboxylic acid
  • 2,5-Pyrazinedicarboxylic acid

Uniqueness: Methyl 5-(methylamino)pyrazine-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methylamino group allows for unique substitution reactions and interactions with biological targets, making it a valuable compound in research and industrial applications .

Properties

CAS No.

1698996-65-4

Molecular Formula

C7H9N3O2

Molecular Weight

167.2

Purity

95

Origin of Product

United States

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